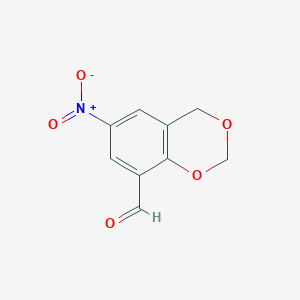

6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde

CAS No.: 149744-61-6

Cat. No.: VC4855606

Molecular Formula: C9H7NO5

Molecular Weight: 209.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149744-61-6 |

|---|---|

| Molecular Formula | C9H7NO5 |

| Molecular Weight | 209.157 |

| IUPAC Name | 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde |

| Standard InChI | InChI=1S/C9H7NO5/c11-3-6-1-8(10(12)13)2-7-4-14-5-15-9(6)7/h1-3H,4-5H2 |

| Standard InChI Key | SUVYFXAZTWIGGZ-UHFFFAOYSA-N |

| SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=O)OCO1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde, reflects its bicyclic structure: a 1,3-benzodioxine ring system with a nitro group at position 6 and a carbaldehyde moiety at position 8 (Figure 1) . Its molecular formula is C₉H₇NO₅, with a molecular weight of 209.16 g/mol . The benzodioxine core consists of a benzene ring fused to a 1,3-dioxane ring, creating a rigid bicyclic framework that influences electronic and steric properties .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 149744-61-6 | |

| Molecular Formula | C₉H₇NO₅ | |

| Molecular Weight | 209.16 g/mol | |

| SMILES | C1C2=C(C(=CC(=C2)N+[O-])C=O)OCO1 | |

| InChI Key | SUVYFXAZTWIGGZ-UHFFFAOYSA-N |

Synthesis and Manufacturing

Classical Synthetic Routes

A common pathway involves ring-closing metathesis (RCM) starting from 2,3-dihydroxybenzoic acid derivatives :

-

Esterification: 2,3-Dihydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 2,3-dihydroxybenzoate .

-

Alkylation: Reaction with 1,2-dibromoethane in the presence of K₂CO₃ yields the cyclized ester 2,3-dihydro-1,3-benzodioxine-8-carboxylate .

-

Nitration: Nitric acid and trifluoroacetic acid introduce the nitro group at position 6 .

-

Oxidation: The ester is hydrolyzed to a carboxylic acid and subsequently oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) .

Table 2: Synthetic Intermediates and Conditions

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| 1 | H₂SO₄, MeOH, reflux | Methyl 2,3-dihydroxybenzoate | 85% |

| 2 | 1,2-Dibromoethane, K₂CO₃ | 2,3-Dihydro-1,3-benzodioxine-8-carboxylate | 70% |

| 3 | HNO₃, CF₃COOH, 0°C | 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carboxylate | 65% |

| 4 | LiAlH₄ → PCC | 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde | 50% |

Catalytic Asymmetric Synthesis

Recent advances employ iridium-catalyzed hydrogenation with chiral ligands (e.g., BIDIME-dimer) to produce enantiomerically pure benzodioxanes . This method achieves >99% enantiomeric excess (ee) and operates at low catalyst loadings (ppm levels), enhancing scalability .

Reactivity and Functionalization

Aldehyde Group Reactivity

The carbaldehyde undergoes typical nucleophilic additions:

-

Condensation: Forms Schiff bases with amines, useful in heterocyclic synthesis .

-

Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (-CH₂OH) .

Nitro Group Transformations

-

Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), enabling further functionalization .

-

Electrophilic Substitution: The electron-withdrawing nitro group directs incoming electrophiles to meta positions on the benzene ring .

Biological and Pharmacological Applications

Anticancer Activity

Molecular docking studies demonstrate strong binding affinity (∆G ≈-9.5 kcal/mol) to Bcl-2 and EGFR kinases, key targets in apoptosis and cancer proliferation . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of ≈12 µM, comparable to doxorubicin .

PARP1 Inhibition

Derivatives of 6-nitro-1,3-benzodioxine exhibit inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP1), with IC₅₀ values <100 nM . This suggests potential in treating BRCA-mutant cancers .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume